N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-4-27-16-7-5-8-17-19(16)22-21(29-17)24(20(26)18-9-6-12-28-18)10-11-25-15(3)13-14(2)23-25/h5-9,12-13H,4,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOOVKGGKIZVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, a compound with the molecular formula C28H28N4OS and a molecular weight of 468.6 g/mol, has gained attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N4OS |
| Molecular Weight | 468.6 g/mol |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide |
| CAS Number | [Not specified] |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antitumor, and enzymatic inhibition properties.
Antibacterial Activity
Research indicates that derivatives of benzothiazole and thiazole structures exhibit significant antibacterial potency. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin. The mechanisms often involve inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it could inhibit the proliferation of cancer cells across different lines. For example, compounds with similar structures exhibited IC50 values indicating effective inhibition in 2D cell cultures compared to 3D models . The presence of specific functional groups appears to enhance its ability to bind to DNA, thereby interrupting cancer cell growth.
The compound's biological activity is primarily attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and transcription.
- DNA Interaction : It has been shown to bind within the minor groove of DNA, affecting the structure and function of nucleic acids. This interaction can lead to the suppression of tumor growth by preventing DNA replication in cancer cells .
- Cell Line Studies : In studies using human liver (HepG2) and breast cancer (MDA-MB-231) cell lines, the compound demonstrated low toxicity while effectively inhibiting cell proliferation .
Case Studies
Several case studies have explored the efficacy of compounds related to this compound:
- Antibacterial Efficacy : A study found that a related thiazole derivative inhibited E. coli DNA gyrase with an IC50 value as low as 12 μM, showcasing its potential as a novel antibacterial agent .
- Antitumor Potential : Another research project reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6 μM to 20 μM in different assays .
- Enzymatic Studies : Investigations into the binding interactions revealed that specific moieties within the compound are crucial for its inhibitory effects on target enzymes, suggesting pathways for further optimization in drug design .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of thiophene and thiazole moieties has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against prostate cancer and melanoma, indicating that derivatives of this compound may exhibit similar effects .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research into related thiazole and thiophene derivatives has indicated effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
Compounds featuring pyrazole and thiazole rings have been investigated for their ability to inhibit specific enzymes linked to cancer progression. This includes targeting tyrosine kinases, which play a crucial role in cell signaling pathways involved in tumor growth and metastasis .
Case Studies
Q & A
Q. Basic
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy groups at δ 1.3–1.5 ppm ).
- IR spectroscopy : Identifies functional groups (amide I/II bands ).
- Mass spectrometry : Confirms molecular weight (±2 Da accuracy ).
- HPLC : Validates purity (>95% ).
How can computational methods like molecular docking study structure-activity relationships (SAR)?
Q. Advanced
- Docking simulations predict binding affinities to targets (e.g., kinases, enzymes) using software like AutoDock .
- Pharmacophore modeling identifies critical moieties (e.g., pyrazole for anti-inflammatory activity ).
- MD simulations assess stability of ligand-target complexes (≥100 ns trajectories ). Cross-validate with in vitro assays (e.g., IC50 measurements ).
What are key considerations in designing multi-step syntheses for carboxamide derivatives?
Q. Basic
- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions .
- Temperature control : Reflux conditions (70–100°C) for cyclization steps .
- Catalysts : Triethylamine for deprotonation .
- Reaction monitoring : TLC (Rf = 0.3–0.5 ) or HPLC to track intermediates.
How to address discrepancies between theoretical and observed reaction yields?
Q. Advanced
- Side-reaction analysis : Use LC-MS to detect byproducts (e.g., hydrolysis intermediates ).
- Stoichiometric adjustments : Optimize molar ratios (e.g., 1.2:1 amine:carbonyl chloride ).
- In situ monitoring : ReactIR to track reaction progress and identify bottlenecks .
How to validate the purity of synthesized derivatives post-synthesis?
Q. Basic
- HPLC : Purity >98% with retention times matching standards .
- Elemental analysis : ≤0.4% deviation from calculated C/H/N values .
- Melting point consistency : ±2°C deviation (e.g., 208–210°C ).
What methodologies determine pharmacological potential against biological targets?
Q. Advanced
- In vitro assays :
- Enzyme inhibition (e.g., COX-2 IC50 ).
- Cytotoxicity (MTT assay on cancer cell lines ).
- ADMET profiling : Microsomal stability, CYP450 inhibition .
- In vivo models : Murine inflammation/cancer models for efficacy validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
